Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Brand Name: Vulcanchem
CAS No.: 35490-07-4
VCID: VC3858189
InChI: InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3
SMILES: CC1=CC(=O)CCC1C(=O)OC
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

CAS No.: 35490-07-4

Cat. No.: VC3858189

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate - 35490-07-4

Specification

CAS No. 35490-07-4
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Standard InChI InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3
Standard InChI Key AGOJIHXCXNTMPM-UHFFFAOYSA-N
SMILES CC1=CC(=O)CCC1C(=O)OC
Canonical SMILES CC1=CC(=O)CCC1C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a cyclohexene ring with a ketone at position 4, a methyl group at position 2, and a methyl ester at position 1. This arrangement creates a conjugated system that enhances its reactivity in cycloadditions and redox reactions.

Molecular and Crystallographic Insights

X-ray crystallographic studies reveal a nonplanar cyclohexene ring with bond lengths and angles consistent with partial conjugation between the ketone and ester groups . The methyl substituents adopt equatorial positions to minimize steric strain, while the ester group occupies an axial orientation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight168.19 g/molPubChem
Log P (octanol-water)1.47PubChem
SolubilitySoluble in organic solventsPubChem
DSSTox Substance IDDTXSID10452056EPA DSSTox

The compound’s crystallographic parameters, including a center-to-center distance of 3.86 Å between double bonds in its dimeric form, facilitate topochemical reactions such as photodimerization .

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate historically relies on cyclization strategies:

  • Hagemann’s Method: Condensation of methylene iodide with ethyl acetoacetate under basic conditions yields a diethyl ester precursor, which undergoes thermal cyclization.

  • Knoevenagel Condensation: Piperidine-catalyzed reaction of formaldehyde with ethyl acetoacetate forms a linear intermediate, followed by acid-catalyzed cyclization.

Modern Advances

Recent protocols emphasize enantioselective routes using organocatalysts. For example, asymmetric Michael additions to α,β-unsaturated ketones have been employed to construct the cyclohexene core with >90% enantiomeric excess.

Reactivity and Chemical Transformations

Photodimerization

Irradiation of the crystalline compound with UV light induces a [2+2] cycloaddition, forming a cyclobutane-linked dimer. X-ray analysis confirms an antiparallel-cis, anti, cis geometry, with monomer units displacing 2.3 Å in-plane and 2.2 Å out-of-plane during the reaction . This topochemical control is critical for designing solid-state photoresponsive materials.

Functional Group Interconversions

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 selectively oxidizes the cyclohexene double bond to a diketone.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the double bond, yielding a cyclohexanone derivative.

  • Ester Hydrolysis: Alkaline hydrolysis converts the methyl ester to a carboxylic acid, enabling further derivatization .

Table 2: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsMajor Product
PhotodimerizationUV light, crystallineCyclobutano-dimer
Baeyer-VilligermCPBA\text{mCPBA}, CH2Cl2\text{CH}_2\text{Cl}_2Lactone derivatives
Aldol CondensationNaOMe\text{NaOMe}, EtOHPolycyclic ketones

Applications in Organic Synthesis

Natural Product Synthesis

The compound serves as a linchpin in synthesizing steroidal analogs and terpenoids. For instance, its cyclohexenone scaffold has been utilized in the total synthesis of (−)-shikimic acid via a stereocontrolled aldol cascade.

Materials Science

Its photodimerization behavior is exploited in developing photoresponsive polymers. The reversible nature of the cyclobutane dimer enables applications in data storage and smart coatings .

Comparison with Structural Analogs

Ethyl 2-Methyl-4-Oxocyclohex-2-enecarboxylate

Replacing the methyl ester with an ethyl group (CAS 487-51-4) increases lipophilicity (logP=1.92\log P = 1.92) but reduces crystallinity, altering its reactivity in solid-state reactions.

Hydroxylated Derivatives

Methyl 4-hydroxy-6-methyl-2-oxocyclohex-3-enecarboxylate (CAS 39493-62-4) introduces a hydroxyl group, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Recent Research and Future Directions

Mechanistic Studies

Time-resolved X-ray diffraction has elucidated the dynamic motion of monomers during photodimerization, revealing a biphasic mechanism involving initial lattice distortion followed by covalent bond formation .

Biocatalytic Applications

Engineered ketoreductases have been employed to asymmetrically reduce the ketone group, producing chiral cyclohexanol derivatives with 99% ee.

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